(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thioxothiazolidinone moiety and a piperazine-1-carboxylate side chain. This compound belongs to a class of molecules investigated for their pharmacological properties, particularly in oncology, due to their structural resemblance to kinase inhibitors and ferroptosis-inducing agents .
Properties
IUPAC Name |
ethyl 4-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-3-25-19(28)15(32-21(25)31)13-14-17(22-16-7-5-6-8-26(16)18(14)27)23-9-11-24(12-10-23)20(29)30-4-2/h5-8,13H,3-4,9-12H2,1-2H3/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFXLYCWDKKHAB-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C(=O)OCC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C19H20N4O3S2 |
| Molecular Weight | 416.52 g/mol |
| CAS Number | 324566-74-7 |
This compound features a thioxothiazolidine moiety linked to a pyrido[1,2-a]pyrimidine structure, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. Specifically, compounds related to (Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine have shown effectiveness against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Results
The following table summarizes the antibacterial activity of related compounds:
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| (Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | E. coli | 0.004–0.03 |
| S. aureus | 0.008–0.06 | |
| En. Cloacae | 0.002–0.01 |
These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by significant margins .
Antifungal Activity
In addition to its antibacterial properties, the compound has also been evaluated for antifungal activity. The following table illustrates its efficacy against various fungal strains:
| Compound Name | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| (Z)-methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene) | T. viride | 0.004 |
| A. fumigatus | 0.06 |
The results indicate that the compound shows strong antifungal activity, with T. viride being particularly susceptible .
Antioxidant Activity
The antioxidant potential of (Z)-ethyl 4-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine has been assessed through various assays. Compounds derived from similar structures have demonstrated antioxidant activities comparable to vitamin C, suggesting a potential for therapeutic applications in oxidative stress-related conditions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cell wall synthesis.
- DNA Intercalation : It may interact with DNA or RNA, disrupting replication and transcription processes.
- Apoptosis Induction : In cancer cells, it might trigger apoptotic pathways leading to cell death .
Case Studies
A notable study investigated the effects of thiazolidinone derivatives on glioblastoma cells, revealing that these compounds significantly reduced cell viability through apoptosis induction . Another study focused on the synthesis and evaluation of thiazolidinone derivatives against various pathogens, confirming their broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs based on structural and functional features:
Structural and Functional Analysis
- Core Heterocycles: The pyridopyrimidine and thioxothiazolidinone moieties are shared across all analogs, suggesting a common mechanism of action, such as interference with nucleotide metabolism or redox signaling .
- Side Chains: Piperazine vs. Piperidine: Piperazine derivatives (e.g., the target compound) exhibit higher aqueous solubility due to the basic nitrogen, whereas piperidine analogs (e.g., Ethyl 1-{3-...piperidine-4-carboxylate) may display enhanced metabolic stability .
Pharmacological Implications
- Ferroptosis Induction: Compounds with thioxothiazolidinone groups are hypothesized to trigger ferroptosis, a form of iron-dependent cell death, by disrupting glutathione metabolism or lipid peroxidation . The target compound’s ethyl-piperazine group may optimize tissue selectivity compared to phenylethyl-containing analogs .
- Kinase Inhibition: Pyridopyrimidine scaffolds are known to inhibit tyrosine kinases. The Z-configuration in the target compound likely enhances binding affinity compared to non-geometrically constrained analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
